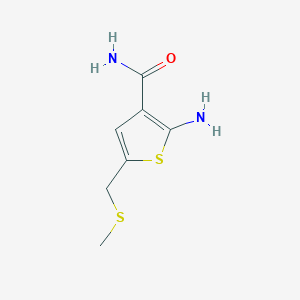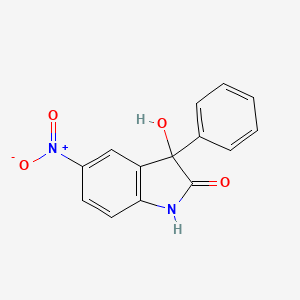
5-Nitro-3-hydroxy-3-phenyl-2-oxindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Indol-2-one, 1,3-dihydro-3-hydroxy-5-nitro-3-phenyl- is a complex organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely studied due to their significant biological and pharmacological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-hydroxy-5-nitro-3-phenyl- typically involves multi-step organic reactions. One common method includes the nitration of 2H-indol-2-one derivatives followed by hydroxylation and phenylation. The nitration process often uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group. Hydroxylation can be achieved using hydrogen peroxide or other oxidizing agents, while phenylation involves the use of phenyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature, pressure, and solvent choice, are crucial for efficient production. Continuous flow reactors may also be employed to enhance the scalability and consistency of the synthesis process.
化学反応の分析
Types of Reactions
2H-Indol-2-one, 1,3-dihydro-3-hydroxy-5-nitro-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenated reagents, Lewis acids.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted indole derivatives.
科学的研究の応用
2H-Indol-2-one, 1,3-dihydro-3-hydroxy-5-nitro-3-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-hydroxy-5-nitro-3-phenyl- involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the hydroxyl and phenyl groups can form hydrogen bonds and π-π interactions with biological macromolecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2H-Indol-2-one: Lacks the nitro, hydroxyl, and phenyl groups, resulting in different chemical and biological properties.
3-Hydroxy-2H-indol-2-one: Similar structure but lacks the nitro and phenyl groups.
5-Nitro-2H-indol-2-one: Contains the nitro group but lacks the hydroxyl and phenyl groups.
Uniqueness
The presence of the nitro, hydroxyl, and phenyl groups in 2H-Indol-2-one, 1,3-dihydro-3-hydroxy-5-nitro-3-phenyl- imparts unique chemical reactivity and biological activity compared to its simpler analogs. These functional groups enable a broader range of chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C14H10N2O4 |
|---|---|
分子量 |
270.24 g/mol |
IUPAC名 |
3-hydroxy-5-nitro-3-phenyl-1H-indol-2-one |
InChI |
InChI=1S/C14H10N2O4/c17-13-14(18,9-4-2-1-3-5-9)11-8-10(16(19)20)6-7-12(11)15-13/h1-8,18H,(H,15,17) |
InChIキー |
HCKJFCXAHQCCPD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine](/img/structure/B11757654.png)
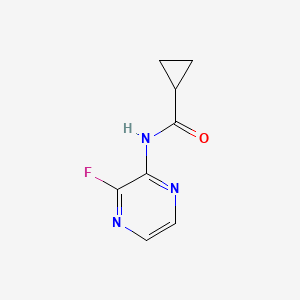
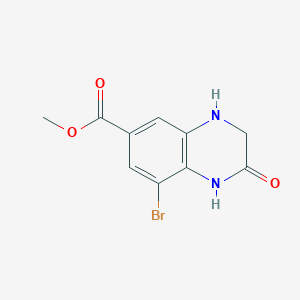
![Methyl 4,6-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11757658.png)
![2-(difluoromethyl)-1H-benzo[d]imidazol-7-ol](/img/structure/B11757664.png)
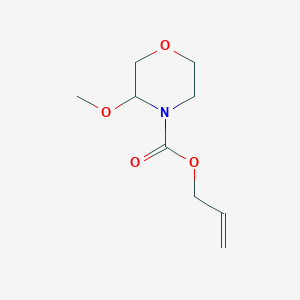
![1H,2H,3H,4H,5H-pyrido[4,3-e][1,4]diazepine](/img/structure/B11757676.png)
![3-[3-(Chloromethyl)phenyl]pyridine hydrochloride](/img/structure/B11757697.png)

![(Z)-N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B11757713.png)
![[Ethyl-(2-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11757716.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757720.png)
![[(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757722.png)
